molecular formula C10H14BFO4 B14771686 (2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid

(2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid

Cat. No.: B14771686
M. Wt: 228.03 g/mol
InChI Key: ZIBCLFGIDZEJFH-UHFFFAOYSA-N
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Description

(2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action for (2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid in chemical reactions involves the formation of a palladium-boron complex during the Suzuki-Miyaura cross-coupling reaction. This complex facilitates the transfer of the aryl group from the boronic acid to the palladium catalyst, which then undergoes reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid is unique due to the presence of both fluorine and isopropoxy groups, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable reagent for the synthesis of complex organic molecules with specific properties .

Properties

Molecular Formula

C10H14BFO4

Molecular Weight

228.03 g/mol

IUPAC Name

(2-fluoro-5-methoxy-4-propan-2-yloxyphenyl)boronic acid

InChI

InChI=1S/C10H14BFO4/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6,13-14H,1-3H3

InChI Key

ZIBCLFGIDZEJFH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1F)OC(C)C)OC)(O)O

Origin of Product

United States

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